The synthesis of 2,6-bis(1,3-dioxoisoindolin-2-yl)hexanoic acid typically involves the reaction of phthalic anhydride with hexanoic acid. This process can be carried out under reflux conditions using a solvent such as toluene or xylene. The following steps outline a common synthetic route:
The molecular structure of 2,6-bis(1,3-dioxoisoindolin-2-yl)hexanoic acid features a hexanoic acid chain attached to a phthalimide group. The key structural elements include:
O=C(O)CCCCCN1C(=O)C=2C=CC=CC2C1=OInChI=1S/C14H15NO4/c16-12(17)8-2-1-5-9-15-13(18)10-6-3-4-7-11(10)14(15)19/h3-4,6-7H,1-2,5,8-9H2,(H,16,17)The presence of the dioxo groups contributes to the compound's reactivity and potential interactions in biological systems.
The compound undergoes various chemical reactions:
For oxidation:
For reduction:
For substitution:
The mechanism of action for 2,6-bis(1,3-dioxoisoindolin-2-yl)hexanoic acid primarily involves its interaction with biological targets such as enzymes. It has been studied for its potential as an enzyme inhibitor:
This mechanism highlights its potential utility in drug design and development.
The applications of 2,6-bis(1,3-dioxoisoindolin-2-yl)hexanoic acid span various fields:
These applications underscore its versatility and importance in both academic research and industrial settings.
CAS No.:
CAS No.: 444811-29-4
CAS No.: 55256-53-6
CAS No.:
CAS No.: 1338578-34-9
CAS No.: 627-34-9